molecular formula C17H11ClN4O B12592278 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-43-3

6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12592278
CAS No.: 596825-43-3
M. Wt: 322.7 g/mol
InChI Key: QBHMXDLYYZENTJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a phenoxyphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(3-phenoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenoxyphenyl group can undergo oxidation or reduction under appropriate conditions.

    Cyclization Reactions: The triazole and pyridazine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the phenoxyphenyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

596825-43-3

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

6-chloro-3-(3-phenoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H11ClN4O/c18-15-9-10-16-19-20-17(22(16)21-15)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H

InChI Key

QBHMXDLYYZENTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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